molecular formula C12H16BrN3O2 B3324871 4-Bromo-3-methyl-6-nitro-2-(pyrrolidin-1-ylmethyl)aniline CAS No. 199452-37-4

4-Bromo-3-methyl-6-nitro-2-(pyrrolidin-1-ylmethyl)aniline

Cat. No.: B3324871
CAS No.: 199452-37-4
M. Wt: 314.18 g/mol
InChI Key: NICSISZANOWNOR-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-6-nitro-2-(pyrrolidin-1-ylmethyl)aniline is a complex organic compound with the molecular formula C12H16BrN3O2 This compound is characterized by the presence of a bromine atom, a nitro group, and a pyrrolidine ring attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methyl-6-nitro-2-(pyrrolidin-1-ylmethyl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 4-bromo-3-methylaniline to introduce the nitro group, followed by the alkylation of the resulting intermediate with pyrrolidine. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-6-nitro-2-(pyrrolidin-1-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and nucleophiles such as sodium hydride (NaH) for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-bromo-3-methyl-6-amino-2-(pyrrolidin-1-ylmethyl)aniline, while substitution of the bromine atom can produce various derivatives with different functional groups .

Scientific Research Applications

4-Bromo-3-methyl-6-nitro-2-(pyrrolidin-1-ylmethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-6-nitro-2-(pyrrolidin-1-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with biological receptors. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methyl-6-nitroaniline: Lacks the pyrrolidine ring, which may affect its biological activity.

    3-Methyl-6-nitro-2-(pyrrolidin-1-ylmethyl)aniline: Lacks the bromine atom, which can influence its reactivity and interactions.

    4-Bromo-3-methyl-2-(pyrrolidin-1-ylmethyl)aniline: Lacks the nitro group, which can alter its redox properties

Uniqueness

The presence of both the nitro group and the pyrrolidine ring in 4-Bromo-3-methyl-6-nitro-2-(pyrrolidin-1-ylmethyl)aniline makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-bromo-3-methyl-6-nitro-2-(pyrrolidin-1-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O2/c1-8-9(7-15-4-2-3-5-15)12(14)11(16(17)18)6-10(8)13/h6H,2-5,7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICSISZANOWNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1CN2CCCC2)N)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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